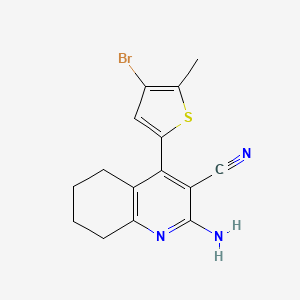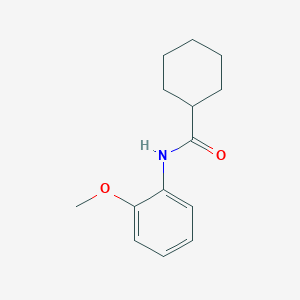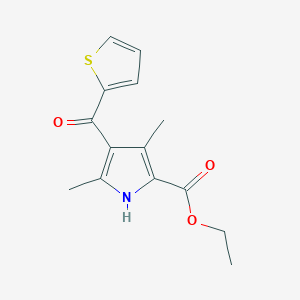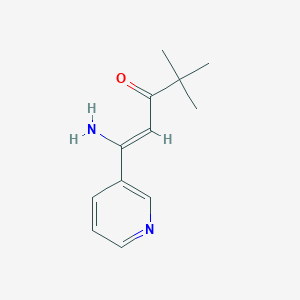
N'-1,3-benzothiazol-2-ylnicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N'-1,3-benzothiazol-2-ylnicotinohydrazide and related compounds involves refluxing benzothiazolyl carboxyhydrazide with different aryl acids in the presence of phosphoryl chloride. Structures are typically confirmed using 1H NMR and Mass spectral data (Rajeeva et al., 2009). Another approach involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in benzene to synthesize novel thiosemicarbazides containing the benzothiazole moiety, showcasing the versatility in synthesis methods (Al-Farraj & Fetoh, 2023).
Molecular Structure Analysis
Structural characterization is crucial for understanding the interactions and reactivity of this compound derivatives. Crystallographic studies reveal the compound's conformational features, aiding in the analysis of its molecular structure. For instance, the crystal structure of a related derivative was determined to ascertain its conformational features (Yıldırım et al., 2006).
Chemical Reactions and Properties
Reactions involving this compound derivatives are diverse, leading to the synthesis of various biologically active compounds. For example, the reaction with acetylacetone yields specific acetohydrazide derivatives, which serve as intermediates for further chemical transformations (Al-Omran & El-Khair, 2016). These reactions underscore the compound's versatility in synthesizing novel heterocyclic compounds.
科学的研究の応用
Antitumor Properties
Benzothiazole derivatives, including the likes of N'-1,3-benzothiazol-2-ylnicotinohydrazide, have been identified for their potent antitumor properties. Studies have detailed the development of benzothiazole prodrugs like Phortress, which entered Phase 1 trials, highlighting their mechanism of action—primarily selective uptake by sensitive cells, followed by induction of cytochrome P450 isoform 1A1, leading to cell death through DNA adduct formation (Bradshaw & Westwell, 2004). Another study synthesized benzothiazolyl carboxyhydrazide derivatives, exhibiting antimicrobial activity, which might indirectly support their utility in cancer research by providing insights into cell cycle regulation and potential anticancer activity (Rajeeva, Srinivasulu, & Shantakumar, 2009).
Corrosion Inhibition
Benzothiazole derivatives have also been investigated for their corrosion inhibition capabilities, showcasing the versatility of these compounds beyond biomedical applications. One study highlighted two benzothiazole derivatives that exhibited significant inhibition efficiencies against steel corrosion, demonstrating their potential as corrosion inhibitors. These inhibitors work through adsorption onto surfaces, which could provide a dual function for benzothiazoles in both industrial and scientific research settings (Hu et al., 2016).
Apoptosis Induction
Specific N-1,3-benzothiazol-2-ylbenzamide derivatives have been noted for their antiproliferative activity on various cancer cell lines, including liver hepatocellular carcinoma and breast cancer cell lines. The proapoptotic effects of these compounds, particularly towards breast cancer cell lines, underscore their potential in cancer therapeutics as novel apoptosis inducers, highlighting a key area of interest for further research into benzothiazole derivatives (Corbo et al., 2016).
将来の方向性
The future directions for “N’-1,3-benzothiazol-2-ylnicotinohydrazide” and other benzothiazole derivatives include further exploration of their biological activities and potential applications in medicine . There is also interest in developing more efficient and environmentally friendly synthetic methods for these compounds .
特性
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12(9-4-3-7-14-8-9)16-17-13-15-10-5-1-2-6-11(10)19-13/h1-8H,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDXMJFPWLNVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)

![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)


![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)
![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)
![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)
![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)
![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)
